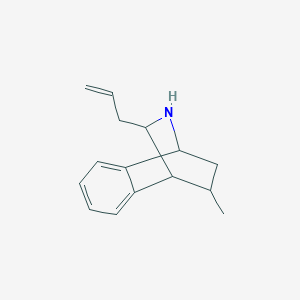
9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene
Übersicht
Beschreibung
9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene (9-AMETN) is a novel organic compound that has recently been the subject of scientific research due to its potential applications in various fields. 9-AMETN is a colorless liquid that has a melting point of -20°C and a boiling point of 110°C. It is soluble in most organic solvents and is relatively stable under normal conditions. 9-AMETN is a member of the naphthalene family, which is a group of aromatic hydrocarbons that are commonly used in the manufacture of various materials and products.
Wissenschaftliche Forschungsanwendungen
Due to its unique properties, 9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene has been studied for a variety of scientific applications. For example, it has been investigated as a possible anti-inflammatory agent, as well as a potential agent for treating certain types of cancer. Additionally, this compound has been studied for its potential as an antioxidant and as a therapeutic agent for treating cardiovascular diseases. In addition, this compound has also been studied for its potential use as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Wirkmechanismus
The exact mechanism of action of 9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene is not yet fully understood. However, it is believed to act by binding to specific receptors in the body, which in turn activates various biochemical pathways. For example, it has been shown to bind to the prostaglandin E2 receptor, which is involved in the regulation of inflammation. Additionally, it has also been shown to bind to the cyclooxygenase-2 enzyme, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal models. In general, it has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been shown to have beneficial effects on cardiovascular health, including reducing the risk of heart attack and stroke. Furthermore, this compound has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene is a relatively stable compound that is easy to synthesize and purify. Additionally, it is relatively non-toxic and has been found to have a wide range of beneficial effects. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain types of experiments. Additionally, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to study its effects in detail.
Zukünftige Richtungen
Due to its potential applications, 9-Allyl-3-methyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene is an area of active research. Future research may focus on further elucidating the mechanism of action of this compound and its effects on various physiological processes. Additionally, further research may focus on exploring its potential therapeutic applications, such as its use as an anti-inflammatory agent or as a treatment for certain types of cancer. Furthermore, future research may also focus on its potential use as a reagent in organic synthesis and as a catalyst in polymerization reactions. Finally, further research may focus on the development of new methods for synthesizing this compound and optimizing its properties for various applications.
Eigenschaften
IUPAC Name |
11-methyl-10-prop-2-enyl-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N/c1-3-6-13-15-10(2)9-14(16-13)11-7-4-5-8-12(11)15/h3-5,7-8,10,13-16H,1,6,9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEZEGUHXBTLMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3=CC=CC=C3C1C(N2)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B3078726.png)
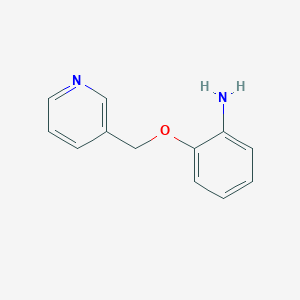

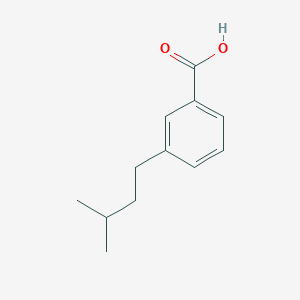


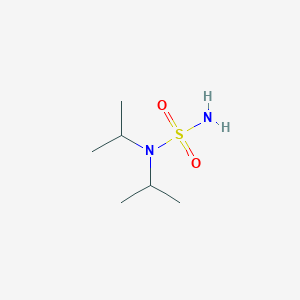
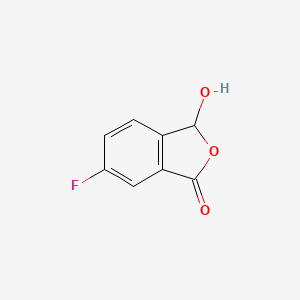
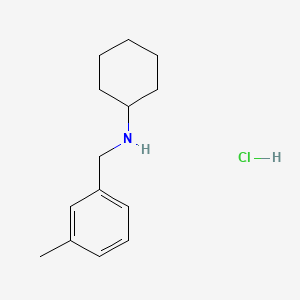
![2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline](/img/structure/B3078787.png)
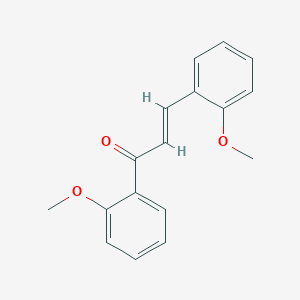
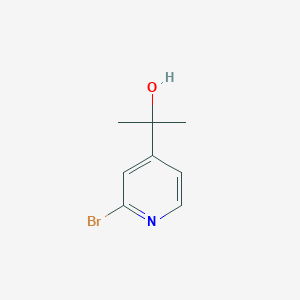
![Ethyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B3078821.png)
![4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B3078823.png)